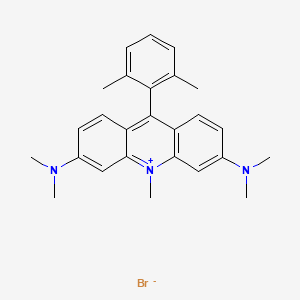

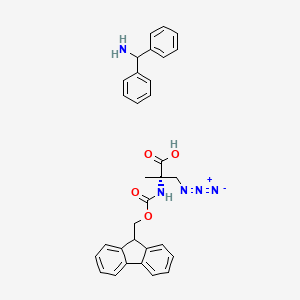

2 CAS No. 204273-42-7](/img/structure/B6291215.png)

[Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)](PF6)2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)2 is a ruthenium-based complex that has gained significant attention in scientific research. This compound is known for its unique photophysical properties, making it a valuable tool in various fields, including chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)2: has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for the determination of nucleotide base sequences.

Biology: Employed in the study of DNA interactions and as a marker in fluorescence microscopy.

Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

Industry: Utilized in the development of sensors and diagnostic tools due to its photophysical properties.

Mecanismo De Acción

Target of Action

It is known to be used as afluorescent reactive probe for the determination of nucleotide base sequences .

Mode of Action

The compound interacts with its targets, the nucleotide base sequences, through a fluorescence-based mechanism

Biochemical Pathways

Given its role as a fluorescent probe, it can be inferred that it plays a role in thevisualization and analysis of nucleotide sequences .

Result of Action

The primary result of the action of MFCD31720245 is the fluorescent labeling of nucleotide base sequences . This allows for the visualization and analysis of these sequences, aiding in various research and diagnostic applications.

Action Environment

It is generally recommended to protect the compound from light and moisture, and it is stable for at least 2 years when stored at -20°c .

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

Análisis Bioquímico

Biochemical Properties

Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)2, min. 95%: plays a crucial role in biochemical reactions, particularly in the detection and analysis of nucleotide sequences. The compound interacts with various enzymes, proteins, and other biomolecules through its metal-ligand complex structure. The ruthenium center in the compound can coordinate with nucleotide bases, facilitating the detection of specific sequences. Additionally, the compound’s interaction with enzymes such as DNA polymerases and nucleases enhances its utility in biochemical assays .

Cellular Effects

The effects of Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)2, min. 95% on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Its ability to bind to nucleotide sequences allows it to modulate gene expression by either promoting or inhibiting the transcription of specific genes. Furthermore, the compound’s interaction with cellular proteins can affect various signaling pathways, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)2, min. 95% involves its binding interactions with biomolecules. The compound’s ruthenium center forms coordination bonds with nucleotide bases, enabling it to act as a fluorescent probe. This binding interaction can inhibit or activate enzymes, depending on the specific biochemical context. Additionally, the compound can induce changes in gene expression by binding to DNA and influencing transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)2, min. 95% can change over time. The compound is stable under specific conditions, such as protection from light and moisture, and can be stored at -20°C for extended periods. Its stability and efficacy may degrade over time if not stored properly. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)2, min. 95% vary with different dosages in animal models. At lower dosages, the compound can effectively act as a fluorescent probe without causing significant toxicity. At higher dosages, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that careful dosage control is essential for its safe and effective use .

Metabolic Pathways

Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)2, min. 95%: is involved in various metabolic pathways, particularly those related to nucleotide metabolism. The compound interacts with enzymes and cofactors involved in DNA replication and repair, influencing metabolic flux and metabolite levels. Its role as a fluorescent probe allows for the detailed study of these metabolic pathways, providing insights into the underlying biochemical processes .

Transport and Distribution

Within cells and tissues, Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)2, min. 95% is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, including its solubility and stability in various solvents .

Subcellular Localization

The subcellular localization of Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)2, min. 95% is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its ability to bind to nucleotide sequences and interact with cellular proteins, thereby influencing its overall biochemical activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)2 typically involves the coordination of ruthenium with bipyridine and 5-chloroacetamido-1,10-phenanthroline ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The process involves the following steps:

Preparation of Ligands: The ligands, bipyridine and 5-chloroacetamido-1,10-phenanthroline, are synthesized separately.

Coordination Reaction: Ruthenium trichloride is reacted with the ligands in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.

Purification: The resulting complex is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing automated purification systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)2: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and hydrazine are often used.

Substitution: Ligand exchange reactions typically involve the use of excess ligands and are carried out in solvents like acetonitrile or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium complexes with higher oxidation states, while reduction may produce lower oxidation state complexes.

Comparación Con Compuestos Similares

Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)2: is unique due to its specific combination of ligands and photophysical properties. Similar compounds include:

Ru(bpy)32: A well-known ruthenium complex with three bipyridine ligands, commonly used in photophysical studies.

Ru(phen)32: Contains three phenanthroline ligands and is used in similar applications as Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)2.

Ru(bpy)2(phen)2: A hybrid complex with both bipyridine and phenanthroline ligands, used in DNA interaction studies.

The uniqueness of Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)2 lies in the presence of the 5-chloroacetamido group, which enhances its ability to interact with biological molecules and provides additional functionalization options for further chemical modifications.

Propiedades

IUPAC Name |

2-chloro-N-(1,10-phenanthrolin-5-yl)acetamide;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O.2C10H8N2.2F6P.Ru/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1-7H,8H2,(H,18,19);2*1-8H;;;/q;;;2*-1;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRARISVHWURHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCl.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26ClF12N7OP2Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

975.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%](/img/structure/B6291144.png)

![2-hydroxyethyl-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium;bromide](/img/structure/B6291150.png)

![9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one](/img/structure/B6291189.png)

![9-(Dihexylamino)benzo[a]phenoxazin-5-one](/img/structure/B6291199.png)

![3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride](/img/structure/B6291222.png)

![tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B6291224.png)